molecular formula C9H10N2O3 B13919470 Ethyl 5-amino-6-formylnicotinate

Ethyl 5-amino-6-formylnicotinate

Cat. No.: B13919470
M. Wt: 194.19 g/mol
InChI Key: IVRHXPCSEUMMSH-UHFFFAOYSA-N
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Description

Ethyl 5-amino-6-formylnicotinate is a high-purity chemical intermediate designed for advanced research and development. Its molecular structure, featuring both reactive amino and formyl groups on a pyridine ring, makes it a highly versatile building block in organic synthesis . This compound is particularly valuable in pharmaceutical research for the construction of complex heterocyclic molecules, such as those explored in the development of novel vasodilatory agents . The presence of multiple functional groups allows for diverse chemical transformations, including cyclization and conjugation reactions, facilitating access to previously unexplored chemical space for biomedical applications . As a specialty nicotinate derivative, it holds potential for use in the synthesis of compounds with various pharmacological activities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

ethyl 5-amino-6-formylpyridine-3-carboxylate

InChI

InChI=1S/C9H10N2O3/c1-2-14-9(13)6-3-7(10)8(5-12)11-4-6/h3-5H,2,10H2,1H3

InChI Key

IVRHXPCSEUMMSH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)C=O)N

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 5-amino-6-formylnicotinate

General Synthetic Strategy Overview

The synthesis of this compound typically involves functionalization of the nicotinic acid or nicotinate scaffold at the 5- and 6-positions, with subsequent introduction of the formyl group and amino substitution. The ethyl ester is usually introduced or retained via esterification or transesterification steps. Key synthetic transformations include selective formylation, amination, and esterification reactions.

Reported Synthetic Routes

Formylation of Ethyl 5-amino-nicotinate Derivatives

One effective approach involves starting from ethyl 5-amino-nicotinate, followed by selective formylation at the 6-position. Formylation can be achieved via electrophilic aromatic substitution using reagents such as formylating agents under controlled conditions. For example, ethyl 5-amino-6-methoxynicotinate can be converted to the corresponding 6-formyl derivative by demethylation and oxidation steps as intermediates, as suggested by related literature on substituted nicotinates.

Use of Lithium Hydroxide and Semicarbazide Derivatives

A patent document describes the preparation of ethyl 2-formylnicotinate derivatives via treatment of ethyl 2-formylnicotinate with lithium hydroxide in aqueous solution, followed by reaction with semicarbazide derivatives to form semicarbazones. Although this method focuses on the 2-formyl isomer, it provides insight into the reactivity and handling of formyl nicotinate esters and their amino derivatives, which can be adapted for the 5-amino-6-formyl isomer by appropriate positional substitution.

Representative Experimental Procedure (Adapted)

An adapted procedure based on the available literature and patents might proceed as follows:

  • Starting Material: Ethyl 5-nitro-6-formylnicotinate or ethyl 5-amino-6-methoxynicotinate.

  • Reduction of Nitro to Amino Group: If starting from the nitro derivative, catalytic hydrogenation or chemical reduction (e.g., using SnCl2 or Fe/HCl) converts the nitro group to an amino group.

  • Formylation: Introduction of the formyl group at the 6-position can be achieved by selective lithiation followed by formylation using DMF (dimethylformamide) as a formyl source, or via Vilsmeier-Haack reaction conditions.

  • Esterification: If the carboxylic acid is present instead of the ester, esterification with ethanol under acidic conditions (e.g., sulfuric acid catalyst) yields the ethyl ester.

  • Purification: The product is purified by extraction, washing with acid and brine, drying over anhydrous sodium sulfate, and chromatographic techniques such as flash chromatography.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Nitro reduction H2, Pd/C or SnCl2/HCl 85-95 High selectivity for amino group formation
Formylation Lithiation (n-BuLi) + DMF or Vilsmeier-Haack reagent 60-75 Requires low temperature control
Esterification Ethanol, H2SO4, reflux 80-90 Standard Fischer esterification
Purification Extraction, washing, drying, flash chromatography - Ensures high purity

Alternative Synthetic Routes

  • Phosphoryl Chloride Mediated Cyclization: Some patents describe heating nicotinate derivatives with phosphoryl chloride to induce cyclization or substitution reactions that can be leveraged to introduce formyl groups.

  • Copper(I) Reagent Mediated Acylation: Use of organocopper reagents at low temperature (-78 °C) to introduce acetyl groups on nicotinoyl chlorides, which can be further oxidized or transformed into formyl derivatives.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of formyl proton (typically around 9-10 ppm) and amino protons, as well as the ethyl ester signals.

  • Melting Point: Reported melting points for related semicarbazone derivatives are around 266 °C, indicating high purity when crystalline.

  • Mass Spectrometry: Confirms molecular weight consistent with C9H10N2O3 (for this compound).

  • Elemental Analysis: Matches theoretical values for C, H, and N content.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Nitro reduction + formylation Ethyl 5-nitro-6-formylnicotinate Catalytic hydrogenation, lithiation + DMF Straightforward, good yields Requires handling of nitro compound
Direct formylation of amino ester Ethyl 5-amino-nicotinate Vilsmeier-Haack reagent or n-BuLi + DMF Selective formylation possible Sensitive to reaction conditions
Semicarbazone route (indirect) Ethyl 2-formylnicotinate derivatives LiOH, semicarbazide derivatives Useful for derivative synthesis More steps, not direct for 5-amino-6-formyl isomer
Organocopper mediated acylation Nicotinoyl chloride derivatives Lithium methylsulfonylmethyl(methyl)cuprate(I) Low temperature control Requires specialized reagents

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-6-formylnicotinate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Scientific Research Applications

Ethyl 5-amino-6-formylnicotinate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 5-amino-6-formylnicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the formyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Ethyl 5-amino-6-formylnicotinate’s reactivity is influenced by the electron-donating amino (-NH₂) and electron-withdrawing formyl (-CHO) groups. These substituents create a polarized electronic environment, enhancing its suitability for nucleophilic addition or condensation reactions. In contrast:

  • Ethyl 6-acetyl-5-chloronicotinate (C₁₀H₁₀ClNO₃, MW 227.65): The acetyl (-COCH₃) and chloro (-Cl) groups at positions 6 and 5, respectively, increase lipophilicity and steric hindrance, reducing nucleophilic reactivity compared to the formyl group .
  • Ethyl 6-amino-5-chloronicotinate (C₈H₉ClN₂O₂, MW 200.62): The amino group at position 6 and chloro at position 5 enhance hydrogen-bonding capacity but limit electrophilic substitution due to the electron-withdrawing chlorine .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
This compound (Target) -NH₂ (5), -CHO (6) Not Available Not Available Precursor for heterocycles, drug discovery N/A
Ethyl 6-acetyl-5-chloronicotinate -COCH₃ (6), -Cl (5) C₁₀H₁₀ClNO₃ 227.65 Lipophilic intermediate, agrochemicals
Ethyl 6-amino-5-chloronicotinate -NH₂ (6), -Cl (5) C₈H₉ClN₂O₂ 200.62 Hydrogen-bond donor, API intermediate
Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate -CF₃ (2), -NH-CS-NH₂ (5), -CH₃ (6) C₁₁H₁₁F₃N₂O₂S 292.28 Metal chelation, antiviral agents
Ethyl 6-((4-chlorobenzyl)amino)-5-cyano-2-phenylnicotinate -CN (5), -Ph (2), -Cl-benzyl (6) C₂₂H₁₈ClN₃O₂ 391.86 Kinase inhibition, material science

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